2-Methylpyridine-4-sulfonyl chloride
Overview
Description
. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Mechanism of Action
Target of Action
Sulfonyl chlorides, in general, are known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives . These reactions are often used in the synthesis of pharmaceuticals, herbicides, and other biologically active compounds .
Mode of Action
2-Methylpyridine-4-sulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can undergo nucleophilic substitution reactions . The chloride leaving group is displaced by a nucleophile, such as an amine or alcohol, resulting in the formation of a new bond . For example, it can react with ammonia to form a sulfonyl amide .
Biochemical Pathways
The compound can be used as a reagent in the suzuki–miyaura coupling, a widely-used reaction in organic chemistry for forming carbon-carbon bonds . This reaction involves the transmetalation of organoboron reagents with palladium (II) complexes .
Pharmacokinetics
The physicochemical properties of the compound, such as its lipophilicity and water solubility, can influence its pharmacokinetics . For instance, its calculated Log P value suggests that it is moderately lipophilic, which could influence its absorption and distribution .
Result of Action
The compound can be used as a reagent in the synthesis of various derivatives, such as sulfonic acids and sulfonyl amides . These derivatives can have various applications, including use as pharmaceuticals and plant growth regulators .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of a suitable nucleophile, can affect the compound’s reactivity . Furthermore, the compound’s stability can be influenced by factors such as pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylpyridine-4-sulfonyl chloride can be synthesized through several methods. One common method involves the sulfonation of 2-methylpyridine followed by chlorination. The reaction typically involves the use of sulfur trioxide or oleum as the sulfonating agent and thionyl chloride or phosphorus pentachloride as the chlorinating agent .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow synthesis. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The process typically involves passing the starting material through a column packed with a catalyst, such as Raney nickel, using a low boiling point alcohol at high temperature .
Chemical Reactions Analysis
Types of Reactions
2-Methylpyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .
Scientific Research Applications
2-Methylpyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: It is used in the synthesis of biologically active compounds, including antimicrobial agents.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals, polymers, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at the 3-position.
2-Methylpyridine-3-sulfonyl chloride: Similar but with the sulfonyl chloride group at the 3-position and a methyl group at the 2-position.
Uniqueness
2-Methylpyridine-4-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of the methyl group at the 2-position and the sulfonyl chloride group at the 4-position can lead to different steric and electronic effects compared to other similar compounds .
Properties
IUPAC Name |
2-methylpyridine-4-sulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-5-4-6(2-3-8-5)11(7,9)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVNZFBCVWXEBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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